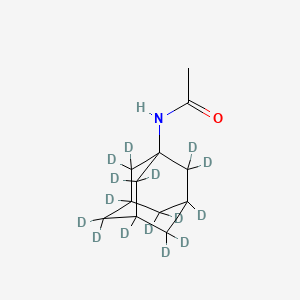
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is a stereoisomer of bupropion, a well-known antidepressant and smoking cessation aid. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomers. The erythro form refers to the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride typically involves the reduction of bupropion. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the selective formation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure the desired stereoisomer is obtained .
化学反应分析
Types of Reactions
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound back to bupropion or its metabolites.
Reduction: Further reduction can lead to the formation of other dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can have different pharmacological properties compared to the parent compound .
科学研究应用
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating depression and aiding smoking cessation.
作用机制
The mechanism of action of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal. The compound interacts with specific molecular targets, including the norepinephrine transporter and dopamine transporter .
相似化合物的比较
Similar Compounds
(1R,2S)-(-)-Ephedrine Hydrochloride: Another chiral compound with sympathomimetic properties.
(2S,3S)-Hydroxybupropion Hydrochloride: A metabolite of bupropion with similar pharmacological effects.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression .
Uniqueness
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and metabolic pathways. Its ability to selectively inhibit norepinephrine and dopamine reuptake distinguishes it from other similar compounds, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C13H21Cl2NO |
|---|---|
分子量 |
278.21 g/mol |
IUPAC 名称 |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1 |
InChI 键 |
YZHVQDVGTAELNB-CSDGMEMJSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
规范 SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)


![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)


